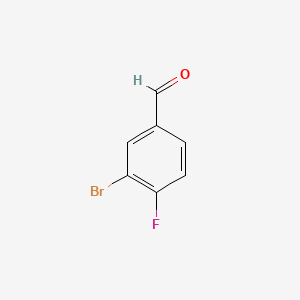

3-Bromo-4-fluorobenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHZIKXYYRGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044989 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-02-9 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-bromo-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61072992O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-fluorobenzaldehyde

CAS Number: 77771-02-9

This technical guide provides a comprehensive overview of 3-Bromo-4-fluorobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, presenting all quantitative data in accessible tables and illustrating key processes with detailed diagrams.

Chemical Identity and Properties

This compound is an aromatic aldehyde containing both bromine and fluorine substituents. This unique structure makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77771-02-9 | [1] |

| Molecular Formula | C₇H₄BrFO | [1] |

| Molecular Weight | 203.01 g/mol | [1] |

| Appearance | White to light yellow low melting solid or crystals | [2] |

| Melting Point | 31-33 °C (lit.) | |

| Boiling Point | 138-139 °C at 2.5 mmHg (lit.) | |

| Flash Point | >113 °C (>235.4 °F) - closed cup | |

| Water Solubility | Insoluble | [2] |

| Storage | Store at 4°C under a dry, inert atmosphere | [1] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Description |

| ¹H NMR | Spectrum available from chemical suppliers |

| ¹³C NMR | Spectrum available from chemical suppliers |

| Mass Spectrometry | Spectrum available from chemical suppliers |

| Infrared (IR) Spectroscopy | Spectrum available from chemical suppliers |

| Purity | Typically ≥98% (GC) |

Synthesis of this compound

The primary route for synthesizing this compound is through the electrophilic bromination of 4-fluorobenzaldehyde (B137897). Several methods have been reported, with variations in catalysts and reaction conditions.

Experimental Protocol: Bromination using Oleum and Zinc Bromide

This protocol describes a common laboratory-scale synthesis.[3]

Materials:

-

4-Fluorobenzaldehyde (27.2g, 0.219 mol)

-

65% Oleum (fuming sulfuric acid) (204g)

-

Iodine (0.27g)

-

Zinc Bromide (0.68g)

-

Bromine (6.8 mL, 0.131 mol)

-

Sodium thiosulfate (B1220275) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

To a 500 mL four-necked flask equipped with an overhead stirrer, condenser, and thermometer, slowly add 204g of 65% oleum.

-

Add 0.27g of iodine and 0.68g of zinc bromide to the flask and stir the mixture under a nitrogen atmosphere for 5 minutes.

-

Cool the mixture and add 27.2g of 4-fluorobenzaldehyde dropwise over 1 hour, maintaining the temperature below 30°C.

-

Stir the resulting mixture for 15 minutes.

-

Add 6.8 mL of bromine dropwise over 3 hours, keeping the temperature below 30°C.

-

Heat the reaction mixture to 40°C and maintain this temperature for 90 minutes. Monitor the reaction progress by Gas Chromatography (GC).

-

Once the reaction is complete (typically >98% product formation by GC area), cool the mixture to 10°C.

-

Carefully quench the reaction by pouring it into 128g of ice over 2 hours, ensuring the temperature does not exceed 25°C.

-

Extract the aqueous layer with toluene (2 x 100 mL).

-

Wash the combined organic layers with water (3 x 100 mL).

-

Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by a final water wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the crude product.

Applications in Agrochemical Synthesis: The Case of Cyfluthrin

This compound is a critical intermediate in the production of pyrethroid insecticides, such as Cyfluthrin and Flumethrin.[2][3] The synthesis of Cyfluthrin involves a multi-step process where the aldehyde serves as a foundational scaffold.

Synthetic Pathway Overview

The conversion of this compound to Cyfluthrin involves several key transformations:

-

Protection of the Aldehyde: The aldehyde group is first protected, often as a diethyl acetal (B89532), to prevent it from reacting in subsequent steps. This is achieved by reacting it with triethyl orthoformate.[4]

-

Etherification: The protected intermediate undergoes an etherification reaction with phenol (B47542) to form 3-phenoxy-4-fluorobenzaldehyde diethyl acetal.[4]

-

Deprotection: The acetal is hydrolyzed back to the aldehyde using an acid catalyst.[5]

-

Esterification and Cyanation: The resulting 3-phenoxy-4-fluorobenzaldehyde is then reacted with a DV-chrysanthemic acid derivative (specifically, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride) and a cyanide source (like sodium cyanide) to form the final Cyfluthrin molecule.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

-

The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[1]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.

Conclusion

This compound (CAS No. 77771-02-9) is a pivotal chemical intermediate whose value is defined by the strategic placement of its functional groups. Its role in the synthesis of high-value products, particularly in the agrochemical sector, underscores its importance in industrial organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN1096445C - P-fluorobenzaldehyde process of cyhalofop-butyl production - Google Patents [patents.google.com]

- 5. CN1244524A - P-fluorobenzaldehyde process of cyhalofop-butyl production - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthesis of 3-Bromo-4-fluorobenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds.

Core Physicochemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄BrFO. Its molecular structure, featuring a bromine and a fluorine atom on the benzaldehyde (B42025) ring, imparts unique reactivity and makes it a valuable building block in organic synthesis. The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 203.01 g/mol | [1][2] |

| CAS Number | 77771-02-9 | [1][2] |

| Molecular Formula | C₇H₄BrFO | [1][2] |

| Melting Point | 31-33 °C (lit.) | [3] |

| Boiling Point | 138-139 °C/2.5 mmHg (lit.) | [3] |

| Density | 1.7±0.1 g/cm³ | [4] |

| Appearance | White to light yellow low melting solid | [4] |

| Solubility | Insoluble in water | [4] |

Synthesis Protocol: Electrophilic Bromination of p-Fluorobenzaldehyde

A common method for the preparation of this compound involves the direct bromination of 4-fluorobenzaldehyde.[4] The fluorine atom is a moderately activating ortho-, para-director, while the aldehyde group is a meta-directing deactivator. The substitution occurs ortho to the fluorine and meta to the aldehyde, yielding the desired product.

Experimental Protocol:

-

Dissolution: Dissolve p-fluorobenzaldehyde in a suitable inert solvent, such as 1,2-dichloroethane.[4]

-

Cooling: Cool the reaction mixture to a specific temperature to control the reaction rate and minimize side-product formation.

-

Bromination: Add bromine dropwise to the solution while maintaining the temperature.[4] The reaction is typically stirred for 1 to 2 hours after the addition is complete to ensure full conversion.[4]

-

Workup: After the reaction is complete, the solvent is removed, often through distillation, to yield the crude product.

-

Purification: The crude this compound can be further purified by techniques such as recrystallization from a suitable solvent system (e.g., hexane (B92381) and ethyl acetate) or distillation under reduced pressure.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from p-fluorobenzaldehyde.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Physical Properties of 3-Bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-fluorobenzaldehyde (CAS No. 77771-02-9). The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a fluorine atom, and a formyl group.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Weight | 203.01 g/mol | [3][4][5][8] |

| Appearance | White to light yellow low melting solid or crystalline solid.[8][9] Colorless to pale yellow fused solid or clear liquid as a melt.[2] | [2][8][9] |

| Melting Point | 28-34 °C | [2] |

| 30-32 °C | [5][8] | |

| 31-33 °C | [9][10] | |

| Boiling Point | 85-108 °C at 8 Torr | [8] |

| 138-139 °C at 2.5 mmHg | [4][9][10] | |

| 312 °C | [5] | |

| Density | 1.7 ± 0.1 g/cm³ | [8] |

| 1.67 g/cm³ | [4] | |

| Solubility in Water | Insoluble | [5][6][8] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [8][10][11] |

| Refractive Index | 1.585 | [8] |

| 1.574 | [4] | |

| Vapor Pressure | 0.00055 mmHg at 25 °C | [5] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a compound like this compound.

3.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. The melting range is reported.

-

3.2. Boiling Point Determination

The boiling point can be determined by distillation or using a micro-boiling point method, especially for small quantities.

-

Apparatus: Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube, thermometer, small test tube, capillary tube (sealed at one end).

-

Procedure (Micro Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at the bottom, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. For more precision, the heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

3.3. Density Measurement

The density of the liquid form of this compound can be determined using a pycnometer.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample (melted, if solid at room temperature) and the stopper is inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is wiped dry.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

-

3.4. Solubility Determination

A qualitative assessment of solubility in water is typically sufficient for initial characterization.

-

Apparatus: Test tubes, vortex mixer or shaker.

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of water (e.g., 1 mL).

-

The mixture is vigorously agitated using a vortex mixer or shaker for a set period.

-

The mixture is allowed to stand and is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added until saturation is reached. If it does not dissolve, it is reported as insoluble.

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound.

Caption: A flowchart illustrating the sequential process for determining the key physical properties of a chemical compound.

References

- 1. CN109912396B - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound CAS#: 77771-02-9 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 77771-02-9 [chemicalbook.com]

- 10. This compound 98 77771-02-9 [sigmaaldrich.com]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide on the Melting Point of 3-Bromo-4-fluorobenzaldehyde

This technical guide provides comprehensive information on the melting point of 3-Bromo-4-fluorobenzaldehyde, a key physical property for researchers, scientists, and professionals in drug development. This document outlines quantitative data from various suppliers, a detailed experimental protocol for melting point determination, and a workflow visualization to ensure accurate and reproducible results.

Physicochemical Properties of this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄BrFO. It appears as a colorless to white or pale yellow solid at room temperature.[1][2][3] Accurate determination of its melting point is crucial for identity confirmation, purity assessment, and establishing appropriate storage and handling conditions.

Quantitative Data: Melting Point

The reported melting point of this compound varies slightly across different commercial suppliers, which is typical due to minor differences in purity and analytical methods. The data is summarized in the table below for easy comparison.

| Data Source | Reported Melting Point (°C) | Notes |

| Sigma-Aldrich | 31-33 | Literature value.[3] |

| Thermo Scientific | 28.0-34.0 | Specified as "clear melt".[1] |

| ChemicalBook | 30-32 | |

| ECHEMI | 30-32 | Solvent used for crystallization: Hexane, Ethyl acetate.[2] |

| Tokyo Chemical Industry | 33 |

The narrow range of the reported melting points suggests that the compound is typically available in a relatively pure crystalline form. The slight variations can be attributed to the presence of minor impurities, which tend to depress and broaden the melting range.

Experimental Protocol: Melting Point Determination

The following protocol details the capillary melting point determination method, a standard and widely accepted technique for organic compounds.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials and Equipment:

-

Sample of this compound

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine powder with a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of material (approximately 2-3 mm in height) enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the powder tightly into the sealed end. Alternatively, drop the tube through a long glass tube onto the benchtop to facilitate packing.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set the initial temperature to approximately 15-20°C below the expected melting point (based on the data in Table 1).

-

Set a slow heating rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer. A slow ramp rate is critical for an accurate determination.

-

-

Measurement:

-

Insert the packed capillary tube into the designated slot in the melting point apparatus.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the clear point).[1]

-

-

Data Recording:

-

The melting point is reported as a range from the onset temperature to the clear point temperature (e.g., 31.5 - 32.5°C).

-

For high accuracy, perform the measurement in triplicate and report the average range.

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

References

Physicochemical Data of 3-Bromo-4-fluorobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorobenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide focuses on this compound, a key building block in the synthesis of various fine chemicals, including pharmaceuticals and pesticides.[1][2] This document provides a detailed overview of its boiling point and other critical data, alongside standardized experimental protocols for its determination.

This compound is a substituted benzene (B151609) ring with a formyl group, a bromine atom, and a fluorine atom.[3] At room temperature, it typically appears as a white to pale yellow crystalline solid or liquid.[3][4][5][6] The following table summarizes its key quantitative properties based on available literature.

| Property | Value | Conditions / Notes | Source(s) |

| Boiling Point | 85-108 °C | at 8 mmHg | [5][7] |

| 138-139 °C | at 2.5 mmHg | [3][6][8] | |

| 312 °C | Not specified (likely atmospheric pressure) | [4] | |

| Melting Point | 28-34 °C | [3][9] | |

| Molecular Formula | C₇H₄BrFO | [3][4] | |

| Molecular Weight | 203.01 g/mol | [3][4][7] | |

| Density | 1.67 - 1.7 g/cm³ | [3][5] | |

| Flash Point | >113 °C | Closed cup | [8] |

| Water Solubility | Insoluble | [4][5] | |

| Appearance | White to light yellow low melting solid | [5][6] | |

| CAS Number | 77771-02-9 | [3][4] |

Structure-Property Relationship

The physicochemical properties of this compound, particularly its boiling point, are a direct consequence of its molecular structure. The presence of polar functional groups (aldehyde, fluorine, bromine) and the overall molecular weight contribute to intermolecular forces such as dipole-dipole interactions and London dispersion forces, which must be overcome for the substance to boil.

Caption: Logical workflow of molecular structure influencing physical properties.

Experimental Protocol: Boiling Point Determination by the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] The following protocol details a common and reliable method for determining the boiling point of an organic compound like this compound using a Thiele tube or an aluminum block apparatus.[11]

Apparatus and Materials:

-

Thiele tube or aluminum block heating apparatus

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

This compound sample

-

Heating mantle or Bunsen burner

-

Liquid paraffin (B1166041) or silicone oil (for Thiele tube)

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.[11][12]

-

Capillary Insertion: Take a capillary tube that has been sealed at one end. Place it into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[11][13]

-

Apparatus Assembly:

-

Securely fasten the test tube to the thermometer using a rubber band or thread. Ensure the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the entire assembly in the Thiele tube (filled with heating oil) or insert it into a hole in the aluminum block. The heat transfer medium should be below the opening of the test tube to prevent contamination.[11]

-

-

Heating: Begin to heat the apparatus gently and slowly.[11] A slow, uniform heating rate is crucial for accuracy.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Temperature Recording: Note the temperature at which this rapid stream of bubbles begins. This is the boiling point of the liquid at the current atmospheric pressure.[11] For high accuracy, it is also recommended to record the barometric pressure.[10]

-

Confirmation (Optional): Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is also the boiling point.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[11]

-

Handle capillary tubes with care as they are fragile.[12]

-

This compound is classified as an irritant and may be harmful if swallowed. It can cause skin, eye, and respiratory irritation.[4][8]

-

Perform the experiment in a well-ventilated fume hood.

Synthesis Overview

This compound is typically synthesized via the bromination of 4-fluorobenzaldehyde (B137897). Several methods exist, often employing a catalyst. One common procedure involves reacting 4-fluorobenzaldehyde with bromine in the presence of oleum, iodine, and zinc bromide as a catalyst.[1][2][14] Another approach involves adding bromine to a solution of 4-fluorobenzaldehyde in dichloromethane (B109758) with aluminum trichloride.[7] The crude product is then purified, often by distillation under reduced pressure, to yield the final product.[1][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 77771-02-9 [chemicalbook.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound 98 77771-02-9 [sigmaaldrich.com]

- 9. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

Technical Guide: Solubility and Handling of 3-Bromo-4-fluorobenzaldehyde for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the available data on its solubility in common organic solvents, provides detailed experimental protocols for its synthesis and qualitative analysis, and presents visual workflows to aid in laboratory applications.

Core Physical and Chemical Properties

This compound is a white to light yellow low-melting solid or crystalline solid. Key physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO | |

| Molecular Weight | 203.01 g/mol | |

| Melting Point | 30-33 °C | |

| Boiling Point | 85-108 °C at 8 Torr | |

| Water Solubility | Insoluble |

Solubility in Organic Solvents

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility principles of aromatic aldehydes and available qualitative information, a general solubility profile can be inferred. Aldehydes with a similar structure are generally soluble in a variety of organic solvents. The polarity of the carbonyl group allows for interactions with polar solvents, while the benzene (B151609) ring allows for interactions with non-polar solvents.

For practical laboratory applications, it is recommended to determine the solubility in the specific solvent system being used for a reaction or analysis. A general experimental protocol for determining solubility is provided in the "Experimental Protocols" section.

Table of Estimated and Observed Solubility:

| Solvent | Polarity Index | Predicted/Observed Solubility | Notes |

| Polar Protic Solvents | |||

| Methanol | 5.1 | Likely Soluble | Commonly used for reactions involving aldehydes. |

| Ethanol | 4.3 | Likely Soluble | A related compound, 3,5-dibromo-4-fluorobenzaldehyde, is soluble in ethanol. |

| Polar Aprotic Solvents | |||

| Acetone | 5.1 | Likely Soluble | Good general solvent for many organic compounds. |

| Acetonitrile | 5.8 | Likely Soluble | Often used in chromatography and as a reaction solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | A similar isomer, 4-Bromo-3-fluorobenzaldehyde, is soluble in DMSO. |

| Dichloromethane (B109758) (DCM) | 3.1 | Soluble | Used as a solvent in the synthesis of this compound. |

| Non-Polar Solvents | |||

| Toluene | 2.4 | Likely Soluble | Used in the extraction step of the synthesis of this compound. |

| Hexane | 0.1 | Likely Sparingly Soluble | Often used for recrystallization which implies some solubility at elevated temperatures. |

| Ethyl Acetate | 4.4 | Likely Soluble | A common solvent for chromatography and extraction. |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Bromination using Bromine and a Lewis Acid Catalyst

This method involves the direct bromination of 4-fluorobenzaldehyde (B137897) using bromine and aluminum trichloride (B1173362) as a Lewis acid catalyst.

Protocol:

-

Cool a suspension of powdered aluminum trichloride (90.4 g) in dry dichloromethane (100 cm³) to 0 °C.

-

Add a solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (20 cm³).

-

Add bromine (70.4 g) to the mixture.

-

Heat the mixture at reflux for 16 hours.

-

After cooling, pour the reaction mixture onto ice.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium metabisulfite (B1197395) solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure.

Method 2: Bromination using Sodium Bromide and Sodium Hypochlorite (B82951)

This method offers a greener alternative by avoiding the use of elemental bromine.

Protocol:

-

Dissolve 1 mol of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.

-

Dissolve 1.01 mol of sodium bromide in 100 mL of pure water and, while stirring, add 100 mL of 35% hydrochloric acid to create solution B.

-

Mix solutions A and B at 20-25 °C and begin ultrasonic irradiation.

-

Under continued stirring and sonication, add 1.02 mol of an 8% sodium hypochlorite aqueous solution dropwise over 1 hour.

-

After the addition is complete, continue stirring and sonication to maintain the temperature.

-

Allow the mixture to stand and separate the phases.

-

Wash the dichloromethane phase until neutral, then dry and remove the solvent.

-

The crude product can be further purified by bulk melt crystallization at 31 °C.

Qualitative Analysis of the Aldehyde Functional Group

The presence of the aldehyde functional group in this compound can be confirmed using several classical qualitative tests.

Tollens' Test (Silver Mirror Test)

This test distinguishes aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, resulting in the reduction of silver ions to elemental silver, which forms a mirror on the inside of the test tube.

Protocol:

-

Prepare Tollens' reagent: To 1 mL of silver nitrate (B79036) solution, add a few drops of sodium hydroxide (B78521). Then, add dilute ammonium (B1175870) hydroxide dropwise until the precipitate of silver oxide just dissolves.

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).

-

Add 2-3 drops of the sample solution to 2-3 mL of the freshly prepared Tollens' reagent in a clean test tube.

-

If no reaction occurs at room temperature, gently warm the test tube in a water bath.

-

A positive test is indicated by the formation of a silver mirror.

Fehling's Test

Aldehydes reduce the copper(II) ions in Fehling's solution to copper(I) oxide, a red precipitate.

Protocol:

-

Prepare Fehling's solution by mixing equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous alkaline potassium sodium tartrate).

-

Add a few drops of the this compound solution to the Fehling's solution.

-

Heat the mixture in a boiling water bath.

-

A positive test is the formation of a red precipitate of copper(I) oxide.

2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH) Test

This test is positive for both aldehydes and ketones and results in the formation of a colored precipitate.

Protocol:

-

Prepare the 2,4-DNPH reagent by dissolving 2,4-dinitrophenylhydrazine in a solution of sulfuric acid and ethanol.

-

Add a few drops of the this compound solution to the 2,4-DNPH reagent.

-

A positive test is the formation of a yellow, orange, or red precipitate.

Experimental Protocol for Solubility Determination (Isothermal Method)

This protocol describes a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After reaching equilibrium, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Accurately weigh the filtered sample.

-

Remove the solvent from the sample by evaporation under a stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the remaining solid residue (the dissolved this compound).

-

Calculate the solubility in terms of g/100 mL or other desired units based on the mass of the dissolved solid and the volume or mass of the solvent used.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-4-fluorobenzaldehyde

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-fluorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the spectral data, experimental protocols for its acquisition, and a visual representation of the proton signaling pathways.

Core Data Presentation

The 1H NMR spectrum of this compound (C7H4BrFO) exhibits distinct signals corresponding to the aldehydic and aromatic protons. The quantitative data derived from the spectrum, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. This data is crucial for the structural elucidation and purity assessment of the compound.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-α (Aldehyde) | 9.91 | Singlet (s) | - | 1H |

| H-2 | 8.12 | Doublet (d) | 2.1 | 1H |

| H-6 | 7.85 | Doublet of Doublets (dd) | 8.5, 2.1 | 1H |

| H-5 | 7.35 | Triplet (t) | 8.5 | 1H |

Experimental Protocols

The acquisition of high-quality 1H NMR spectra is fundamental to accurate structural analysis. The following section outlines a detailed methodology for obtaining the 1H NMR spectrum of an aromatic aldehyde like this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use a deuterated solvent to avoid interference from proton signals of the solvent itself. Deuterated chloroform (B151607) (CDCl3) is a common and suitable choice for this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. However, modern NMR spectrometers can also reference the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher, is recommended for resolving the fine splitting patterns of aromatic protons.

-

Tuning and Shimming: After inserting the sample into the spectrometer, the probe should be tuned to the appropriate frequency. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.

-

Number of Scans: To improve the signal-to-noise ratio, multiple scans (typically 8 or 16) are acquired and averaged.

-

Spectral Width: The spectral width should be set to encompass all expected proton signals, typically from 0 to 12 ppm for a compound like this.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat for accurate integration.

-

Referencing: The chemical shift axis is calibrated relative to the reference standard (TMS at 0 ppm) or the residual solvent peak (for CDCl3, typically around 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

-

Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

Visualization of Signaling Pathways

The following diagram, generated using the DOT language, illustrates the logical relationships and coupling interactions between the protons in the this compound molecule.

Caption: Proton coupling network in this compound.

An In-depth Technical Guide to the FT-IR Analysis of 3-Bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of 3-Bromo-4-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the analytical process.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound (C₇H₄BrFO), FT-IR analysis is crucial for confirming its identity, assessing its purity, and monitoring its reactions in synthetic processes. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum of this molecule include the aromatic ring, the aldehyde group, the carbon-fluorine bond, and the carbon-bromine bond.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the expected and observed vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹)* | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | ~3070 | Medium |

| Aldehydic C-H Stretch | (O=)C-H | 2850 - 2750 | ~2860, ~2770 (Fermi resonance) | Weak |

| Carbonyl C=O Stretch (Conjugated) | Ar-C=O | 1710 - 1685 | ~1705 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | ~1590, ~1480 | Medium |

| C-F Stretch | Ar-F | 1250 - 1000 | ~1230 | Strong |

| C-Br Stretch | Ar-Br | 700 - 500 | ~680 | Medium |

*Observed wavenumbers are approximate and can vary slightly based on the sample preparation method and the specific instrument used. Data is compiled from publicly available spectra.[1][2]

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound (solid)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven at 110°C for at least 2 hours and then cooling it in a desiccator. Moisture can cause significant interference in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 150-200 mg of the dried KBr powder.

-

Add the sample and KBr to the agate mortar.

-

-

Grinding and Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the pellet die.

-

Ensure the powder is evenly distributed to form a uniform pellet.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding, moisture, or trapped air.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum for analysis and interpretation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process for this compound.

This comprehensive guide provides the necessary technical information for the successful FT-IR analysis of this compound, supporting its application in research and development within the pharmaceutical industry.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 3-Bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₄BrFO and a molecular weight of approximately 203.01 g/mol .[1] As a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, a thorough understanding of its behavior under mass spectrometry (MS) analysis is crucial for reaction monitoring, impurity profiling, and structural elucidation. This guide provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, including a proposed fragmentation pathway, quantitative data on major fragment ions, and a comprehensive experimental protocol.

The presence of bromine, fluorine, and an aldehyde functional group on the benzene (B151609) ring leads to a characteristic and predictable fragmentation pattern. The principles governing the fragmentation of aromatic aldehydes, such as the loss of a hydrogen radical or the formyl group, are well-established.[2] For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in distinctive M+2 isotope patterns for bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.[2]

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

-

Working Solution: Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for analysis.[3]

2. Gas Chromatography (GC) Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.[3]

-

-

Transfer Line Temperature: 280 °C

3. Mass Spectrometer (MS) Parameters

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[3]

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-300

-

Ion Source Temperature: 230 °C

-

Solvent Delay: 3 minutes

Mass Spectrometry Fragmentation Analysis

Under electron ionization, this compound undergoes a series of fragmentation events. The initial step is the removal of an electron to form the molecular ion ([M]⁺˙). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 202 and 204.

The primary fragmentation pathways for aromatic aldehydes typically involve the loss of the aldehydic hydrogen or the entire formyl group.[2][3] Subsequent fragmentation can involve the loss of carbon monoxide or the halogen atoms.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the major ions observed in the mass spectrum of this compound and their proposed structures.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 202/204 | [C₇H₄BrFO]⁺˙ | Molecular Ion ([M]⁺˙) |

| 201/203 | [C₇H₃BrFO]⁺ | [M-H]⁺ |

| 173/175 | [C₆H₃BrF]⁺ | [M-CHO]⁺ or [M-H-CO]⁺ |

| 123 | [C₇H₄FO]⁺ | [M-Br]⁺ |

| 154/156 | [C₆H₃Br]⁺ | [M-CHO-F]⁺ |

| 94 | [C₆H₃F]⁺ | [M-Br-CHO]⁺ |

| 95 | [C₆H₄F]⁺ | [M-Br-CO]⁺ |

Discussion of Fragmentation Mechanisms

-

Molecular Ion ([M]⁺˙, m/z 202/204): The molecular ion is formed by the loss of an electron from the this compound molecule. The characteristic isotopic pattern of bromine results in two peaks of nearly equal intensity at m/z 202 (containing ⁷⁹Br) and m/z 204 (containing ⁸¹Br).

-

Loss of a Hydrogen Radical ([M-H]⁺, m/z 201/203): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen atom, leading to the formation of a stable acylium ion.[3] This results in a pair of peaks at m/z 201 and 203.

-

Loss of a Formyl Radical ([M-CHO]⁺, m/z 173/175): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl group (CHO•).[3] This generates a bromofluorophenyl cation at m/z 173 and 175.

-

Loss of Carbon Monoxide ([M-H-CO]⁺, m/z 173/175): The acylium ion formed by the loss of a hydrogen radical can subsequently lose a neutral carbon monoxide (CO) molecule. This pathway also leads to the formation of the bromofluorophenyl cation at m/z 173 and 175, making this a significant peak in the spectrum.

-

Loss of a Bromine Radical ([M-Br]⁺, m/z 123): Cleavage of the carbon-bromine bond results in the loss of a bromine radical, forming a fluorobenzoyl cation at m/z 123. This fragment will not exhibit the characteristic M+2 isotope pattern.

-

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the bromofluorophenyl cation (m/z 173/175) can lose a fluorine radical to form a bromophenyl cation at m/z 154/156. The ion at m/z 123 can lose CO to form a fluorophenyl cation at m/z 95.

Conclusion

The mass spectrum of this compound is characterized by a prominent molecular ion peak with a distinct M+2 isotopic signature due to the presence of bromine. The fragmentation pattern is dominated by the loss of the aldehydic hydrogen and the formyl group, followed by the loss of carbon monoxide. The identification of these characteristic fragments and their isotopic patterns allows for the confident identification and structural confirmation of this compound in complex matrices. This guide provides a foundational understanding for researchers and professionals working with this and structurally related compounds.

References

Unveiling the Solid State: A Technical Guide to the Predicted Crystal Structure of 3-Bromo-4-fluorobenzaldehyde

For Immediate Release

This technical guide offers an in-depth analysis of the physicochemical properties and a predicted crystal structure of 3-Bromo-4-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on available data and comparative analysis with structurally related compounds.

While a definitive single-crystal X-ray structure of this compound is not currently available in the public domain, this guide furnishes a robust predictive analysis of its solid-state architecture. By examining the crystal structures of analogous compounds, particularly the six isomers of dichlorobenzaldehyde, we can anticipate the key intermolecular interactions that govern the crystal packing of this compound. This includes an exploration of potential halogen bonding, hydrogen bonding, and π-π stacking interactions.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 g/mol |

| Melting Point | 31-33 °C |

| Boiling Point | 138-139 °C at 2.5 mmHg |

| Appearance | White to light yellow crystalline solid |

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of dichlorobenzaldehyde isomers, it is predicted that the crystal structure of this compound will be significantly influenced by a network of weak intermolecular interactions. A consistent feature in the crystal packing of all six dichlorobenzaldehyde isomers is the formation of molecular stacks.[1] It is therefore highly probable that this compound will also exhibit such stacking motifs.

The most significant intermolecular interactions are predicted to be C-H···O hydrogen bonds, which are consistently the most stabilizing non-stacking interactions in the dichlorobenzaldehyde series.[1] The presence of the electronegative fluorine and bromine atoms, along with the carbonyl group, will likely lead to a complex interplay of dipole-dipole interactions and potential halogen···halogen contacts, which further stabilize the crystal lattice.[2] The relative positions of the bromine and fluorine atoms will ultimately dictate the specific geometry and energy of these interactions.[1]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the bromination of 4-fluorobenzaldehyde (B137897).

Protocol 1: Bromination using Bromine and a Lewis Acid Catalyst [3]

-

A solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (B109758) (20 cm³) is added to a cooled (0 °C) suspension of powdered aluminum trichloride (B1173362) (90.4 g) in dry dichloromethane (100 cm³).[3]

-

Bromine (70.4 g) is then added to the mixture.[3]

-

The reaction mixture is heated at the reflux temperature for 16 hours.[3]

-

After cooling, the reaction mixture is carefully poured onto ice and extracted with dichloromethane.[3]

-

The combined organic layers are washed with saturated sodium metabisulphite solution, water, and brine, and then dried over anhydrous magnesium sulphate.[3]

-

The solvent is evaporated under reduced pressure to yield a dark red oil, which is then purified by distillation under reduced pressure to give this compound.[3]

Protocol 2: Synthesis using Fuming Sulfuric Acid and Bromine [4]

-

Slowly add 204g of 65% fuming sulfuric acid to a 500mL four-neck flask equipped with a top stirrer, condenser, and thermometer, followed by the addition of 0.27g of iodine.[4]

-

Stir the mixture under a nitrogen atmosphere for 5 minutes.[4]

-

Add 0.68g of zinc bromide to the reaction mixture and continue stirring for 5 minutes.[4]

-

At a temperature below 30°C, slowly add 4-fluorobenzaldehyde (27.2g) over 1 hour.[4]

-

Stir the resulting mixture for 15 minutes.[4]

-

At a temperature below 30°C, slowly add bromine (6.8 mL) over 3 hours.[4]

-

Heat the reaction mixture to 40°C and maintain this temperature for 90 minutes, monitoring the reaction by gas chromatography.[4]

-

Cool the reaction mixture to 10°C and quench in ice (128.0g).[4]

-

Extract the organic portion with toluene, wash with water, and treat with thiosulfate (B1220275) to remove unreacted bromine.[4]

-

Separate the organic layer, dry with Na₂SO₄, and evaporate the solvent to obtain this compound.[4]

General Experimental Workflow for Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction. A general workflow for this process is as follows:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, cooling of a saturated solution, or vapor diffusion.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[5] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[6]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.[6]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for crystal structure determination.

References

- 1. Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

Theoretical Exploration of 3-Bromo-4-fluorobenzaldehyde: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for optimizing reaction pathways and designing novel derivatives. This technical guide provides a comprehensive overview of the theoretical approaches used to study this compound, including computational and spectroscopic methods. While direct theoretical studies on this specific molecule are not extensively published, this paper outlines the established methodologies and presents comparative data from analogous substituted benzaldehydes to offer valuable predictive insights. This guide serves as a foundational resource for researchers undertaking theoretical investigations of this compound and similar compounds.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its utility is prominent in the creation of fine chemicals, including pesticides and pharmaceutical agents.[1][2] The presence of bromine and fluorine atoms, along with the aldehyde functional group, imparts unique reactivity and electronic properties to the molecule, making it a subject of interest for theoretical and experimental chemists alike.

Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the fundamental properties of molecules. These studies can predict molecular geometry, vibrational frequencies observed in infrared and Raman spectroscopy, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such information is invaluable for understanding reaction mechanisms, predicting reactivity, and designing molecules with desired properties.

This guide will detail the standard computational and experimental protocols applicable to the study of this compound, present a summary of its known physical and chemical properties, and provide a framework for its theoretical characterization based on data from structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrFO | [3] |

| Molecular Weight | 203.01 g/mol | [3] |

| Appearance | White to light yellow low melting solid | [4] |

| Melting Point | 31-33 °C | [4] |

| Boiling Point | 138-139 °C at 2.5 mmHg | [4] |

| CAS Number | 77771-02-9 | [3] |

| InChI Key | FAHZIKXYYRGSHF-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1C=O)Br)F | [3] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. A common method involves the bromination of 4-fluorobenzaldehyde (B137897). Below are detailed experimental protocols for two distinct synthesis methods.

Bromination using Fuming Sulfuric Acid and Iodine

This method utilizes fuming sulfuric acid and an iodine catalyst for the bromination of 4-fluorobenzaldehyde.[1]

Protocol:

-

Slowly add 204g of 65% fuming sulfuric acid to a 500mL four-neck flask equipped with a stirrer, condenser, and thermometer.

-

Add 0.27g of iodine to the flask.

-

At a temperature below 30°C, slowly add 27.2g of 4-fluorobenzaldehyde over 1 hour.

-

Stir the mixture for 15 minutes.

-

At a temperature below 30°C, slowly add 6.8 mL of bromine over 3 hours.

-

Heat the reaction mixture to 40°C and maintain for 90 minutes, monitoring the reaction progress by Gas Chromatography (GC).

-

Once the reaction reaches ~98% completion, cool the mixture to 10°C.

-

Quench the reaction by pouring it into 128.0g of ice, keeping the temperature below 25°C for 2 hours.

-

Extract the organic phase with 2 x 100 mL of toluene.

-

Wash the organic layer with 3 x 100 mL of water.

-

Treat the organic layer with a thiosulfate (B1220275) solution to remove unreacted bromine.

-

Perform a final water wash.

-

Separate and dry the organic layer with Na₂SO₄.

-

Evaporate the solvent to yield this compound.[1]

Synthesis using Sodium Hypochlorite (B82951) and Ultrasound

This method presents a greener approach, avoiding the use of elemental bromine and employing ultrasound to facilitate the reaction.[2][4][5]

Protocol:

-

Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane (B109758) to create solution A.[5]

-

In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water and add 100 mL of 35% hydrochloric acid while stirring to create solution B.[2]

-

Mix solutions A and B at 20-25°C and begin ultrasonic irradiation.

-

Dropwise, add 1.02 moles of an 8% sodium hypochlorite aqueous solution over 1 hour with continuous stirring and sonication.[2]

-

After the addition is complete, maintain the temperature and continue sonication and stirring for a period to ensure reaction completion.

-

Allow the mixture to stand and separate the phases.

-

Wash the dichloromethane phase until neutral, then dry and remove the solvent.

-

The crude product can be further purified by bulk melting crystallization at 31°C to obtain the pure product.[2][4][5]

Caption: A generalized workflow for the synthesis of this compound.

Theoretical Studies: Methodologies and Predictions

While specific computational studies on this compound are sparse in the literature, a robust theoretical analysis can be performed using standard quantum chemical methods. This section outlines the typical computational protocols and provides predicted data based on studies of analogous molecules.

Computational Details

Density Functional Theory (DFT) is a widely used method for predicting the structural, vibrational, and electronic properties of molecules.[6]

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6]

-

Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: The energies of the HOMO and LUMO are calculated to determine the electronic band gap, which is related to the molecule's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.

Caption: A standard workflow for the theoretical characterization of a molecule.

Predicted Molecular Geometry

The optimized geometric parameters (bond lengths and angles) for this compound can be predicted based on DFT calculations. While specific data for this molecule is not published, Table 2 provides expected ranges based on studies of similar substituted benzaldehydes.

| Parameter | Predicted Value Range |

| Bond Lengths (Å) | |

| C-Br | 1.89 - 1.91 |

| C-F | 1.34 - 1.36 |

| C=O | 1.21 - 1.23 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-C (aldehyde) | 1.47 - 1.49 |

| C-H (aldehyde) | 1.10 - 1.12 |

| Bond Angles (°) | |

| C-C-Br | 118 - 122 |

| C-C-F | 118 - 121 |

| C-C-C (aromatic) | 118 - 122 |

| C-C=O | 123 - 126 |

| O=C-H | 119 - 122 |

Predicted Vibrational Spectra

The theoretical vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and FT-Raman spectra. Table 3 lists some of the key expected vibrational modes and their approximate frequencies for this compound, inferred from studies on halogenated benzaldehydes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | 2850 - 2880 |

| C-H stretch (aromatic) | 3050 - 3100 |

| C=O stretch (aldehyde) | 1690 - 1710 |

| C-C stretch (aromatic) | 1580 - 1610, 1450 - 1500 |

| C-F stretch | 1220 - 1260 |

| C-Br stretch | 550 - 650 |

Predicted Electronic Properties

The electronic properties, particularly the HOMO and LUMO energies and the resulting energy gap, are crucial for understanding the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.[6] Table 4 provides predicted values for this compound based on typical values for similar aromatic aldehydes.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.8 to -2.3 |

| Energy Gap | 4.2 to 5.2 |

Applications in Drug Development

The structural and electronic information obtained from theoretical studies of this compound is highly relevant to drug development. As a key intermediate, understanding its reactivity allows for the rational design of synthetic pathways to more complex active pharmaceutical ingredients. Furthermore, the electronic properties of the core structure can influence the binding affinity of the final drug molecule to its biological target. Computational tools can be used to model these interactions and guide the design of more potent and selective drugs.[1]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental approaches to studying this compound. While direct computational studies on this molecule are not widely available, this paper has outlined the standard methodologies and presented a predictive framework based on data from analogous compounds. The detailed protocols for synthesis and computational analysis, along with the tabulated physicochemical and predicted theoretical data, offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry. Further dedicated theoretical and experimental work is encouraged to validate these predictions and expand our understanding of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 3-Bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical reactivity and biological activity are intrinsically linked to its electronic properties. The presence of a bromine atom, a fluorine atom, and an aldehyde group on the benzene (B151609) ring creates a unique electronic landscape that dictates its interactions with other molecules. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing both theoretical predictions and the experimental protocols used for their determination.

Physicochemical and Electronic Properties

The electronic properties of this compound are influenced by the interplay of the electron-withdrawing effects of the halogen substituents and the aldehyde group. While specific experimental data for this molecule is sparse in publicly available literature, its properties can be reliably predicted through computational chemistry and inferred from studies on analogous substituted benzaldehydes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO | --INVALID-LINK-- |

| Molecular Weight | 203.01 g/mol | --INVALID-LINK-- |